molecular formula C6H9IO2 B14230753 Methyl 4-iodo-3-methylbut-3-enoate CAS No. 516457-26-4

Methyl 4-iodo-3-methylbut-3-enoate

Cat. No.: B14230753
CAS No.: 516457-26-4
M. Wt: 240.04 g/mol
InChI Key: PHZTVFSQHZNOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound combines an electron-deficient double bond (due to the ester and iodine substituents) with a methyl group at the β-position, influencing its reactivity in cycloadditions, halogenation, and nucleophilic substitutions.

Properties

CAS No.

516457-26-4

Molecular Formula

C6H9IO2

Molecular Weight

240.04 g/mol

IUPAC Name

methyl 4-iodo-3-methylbut-3-enoate

InChI

InChI=1S/C6H9IO2/c1-5(4-7)3-6(8)9-2/h4H,3H2,1-2H3

InChI Key

PHZTVFSQHZNOGF-UHFFFAOYSA-N

Canonical SMILES

CC(=CI)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-iodo-3-methylbut-3-enoate can be synthesized through several methods. One common approach involves the iodination of methyl 3-methylbut-3-enoate. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-iodo-3-methylbut-3-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.

Common Reagents and Conditions:

    Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution: Products include various substituted butenoates.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Methyl 4-iodo-3-methylbut-3-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-iodo-3-methylbut-3-enoate involves its reactivity due to the presence of the iodine atom and the ester group. The iodine atom can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic and biological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Iodinated Methyl Esters

Methyl esters with iodine substituents, such as methyl iodide (), share reactivity patterns with methyl 4-iodo-3-methylbut-3-enoate. However, the latter’s conjugated system (α,β-unsaturated ester) enhances electrophilicity at the β-carbon, enabling Michael additions or Diels-Alder reactions—unseen in simpler iodinated esters like methyl iodide. For example:

  • Methyl iodide (CH₃I): Used as an alkylating agent but lacks conjugated reactivity. Its iodine atom participates in nucleophilic substitutions (e.g., SN2 reactions), whereas the iodine in this compound may act as a leaving group in elimination or cross-coupling reactions.

α,β-Unsaturated Methyl Esters

Compounds like sandaracopimaric acid methyl ester () and Z-communic acid methyl ester () are diterpenoid esters with conjugated systems. Key differences include:

  • Reactivity: Sandaracopimaric acid methyl ester undergoes oxidation at the diterpene backbone, while this compound’s reactivity is dominated by iodine’s electronegativity and the α,β-unsaturated system.
  • Biological Activity: Diterpene esters () exhibit antimicrobial properties, whereas iodinated esters like this compound may have applications in radiopharmaceuticals (analogous to iodotyrosine tracers in ).

Amino Acid Derivatives

Studies on 3-[123I]iodo-α-methyltyrosine (IMT) and [methyl-11C]-L-methionine (MET) () highlight iodine’s role in enhancing blood-brain barrier penetration and tumor uptake.

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
This compound C₆H₇IO₂ 226.03 Iodo, α,β-unsaturated ester Electrophilic β-carbon, iodine substitution
Methyl iodide () CH₃I 141.94 Iodo, methyl ester SN2 alkylation, limited conjugation
Sandaracopimaric acid methyl ester () C₂₁H₃₂O₂ 316.48 Diterpene, ester Oxidation, antimicrobial activity
3-[123I]iodo-α-methyltyrosine () C₁₀H₁₂INO₃ 307.11 Iodo, amino acid derivative Tumor imaging, transport kinetics

Research Findings and Limitations

  • Reactivity: this compound’s iodine and conjugated ester system make it distinct from non-iodinated analogs like methyl palmitate () or methyl isostearate (), which lack electrophilic sites for advanced synthetic modifications.
  • Biodistribution: Iodinated tracers like IMT () show variable washout kinetics (45% in gliomas vs. 35% in normal brain), suggesting that iodine’s position in this compound could similarly affect metabolic stability in vivo.
  • Synthesis: Analogous procedures for methyl 2-benzoylamino-3-arylaminobut-2-enoates () could guide the preparation of this compound derivatives via catalytic esterification or halogenation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.